molecular formula C12H12ClNO2 B185892 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 154195-54-7

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B185892
CAS No.: 154195-54-7
M. Wt: 237.68 g/mol
InChI Key: MAJXTRQJGGDABT-UHFFFAOYSA-N
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Description

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the chloroacetylation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The reaction is carried out using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetyl group.

Major Products Formed

    Substitution: Formation of new amides or thioesters.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. The chloroacetyl group may play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific chloroacetyl functional group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13ClN2O
  • Molecular Weight : 234.7 g/mol
  • CAS Number : 73416-91-8

The compound primarily acts as a selective antagonist for the arginine vasopressin V2 receptor. This receptor plays a crucial role in regulating water balance and sodium levels in the body. By inhibiting this receptor, the compound may help in managing conditions like hyponatremia associated with heart failure and cirrhosis.

1. Antiviral Activity

Research has indicated that benzazepine derivatives exhibit antiviral properties. For instance, studies have shown that modifications on the benzazepine structure can enhance activity against viral infections by interfering with viral replication processes.

2. Anticancer Properties

Benzazepines have been explored for their anticancer potential. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

3. Neurological Effects

There are indications that benzazepine derivatives might influence neurological pathways. They may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in treating disorders such as anxiety and depression.

Case Study 1: Hyponatremia Treatment

A clinical trial evaluated the efficacy of a related compound in treating hyponatremia in patients with congestive heart failure. Results demonstrated significant improvements in serum sodium levels without substantial adverse effects, suggesting a favorable safety profile for benzazepine derivatives.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
NeurologicalModulation of neurotransmitter systems
HyponatremiaIncreased serum sodium levels

Properties

IUPAC Name

7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXTRQJGGDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596923
Record name 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154195-54-7
Record name 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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